![molecular formula C15H12N6O2S B2526960 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034597-99-2](/img/structure/B2526960.png)

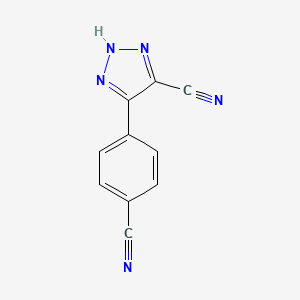

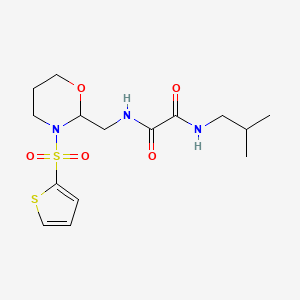

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound with the molecular formula C15H12N6O2S and a molecular weight of 340.36. It is a derivative of triazolo[4,3-a]pyrazine .

Synthesis Analysis

The synthesis of similar compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes .Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on thiadiazole .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with a similar structure have shown potent cytotoxic activities against various cancer cell lines . For instance, compounds exhibited cytotoxic activities with potent IC50 values against MDA-MB-231 cells and MCF-7 cells .

Antimicrobial Activity

The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including antimicrobial activity . Another study also reported the antibacterial activities of newly synthesized triazolo[4,3-a]pyrazine derivatives .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been reported to possess analgesic and anti-inflammatory activities .

Antioxidant Activity

The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including antioxidant activity .

Antiviral Activity

Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been reported to possess antiviral activities .

Enzyme Inhibitors

The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including enzyme inhibition. They have been reported to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .

Direcciones Futuras

The future directions for research on this compound could include further investigation into its antibacterial activity, as well as exploration of its potential uses in other areas of medicinal chemistry . Further studies could also focus on understanding its mechanism of action and optimizing its synthesis process .

Mecanismo De Acción

Target of Action

The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .

Mode of Action

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide interacts with its targets by inhibiting their activity . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and survival . This can result in the death of cancer cells and a reduction in tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It also shows excellent kinase inhibitory activities . Moreover, it can inhibit the growth of cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of cells .

Action Environment

The action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Propiedades

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S/c1-23-14-12-20-19-11(21(12)7-6-16-14)8-17-13(22)15-18-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJYFIWKVDCMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)